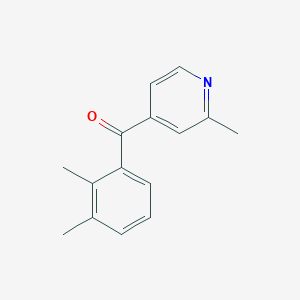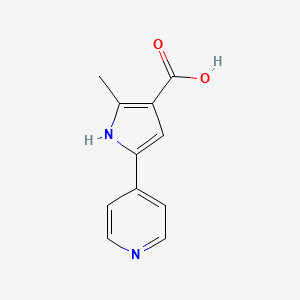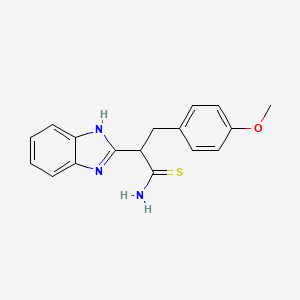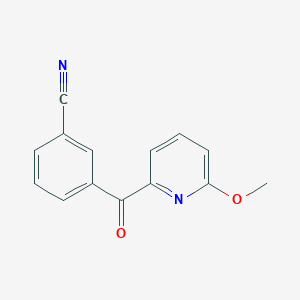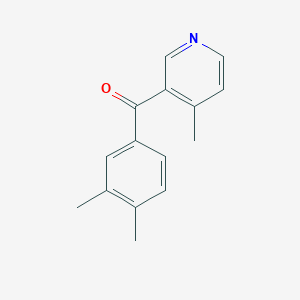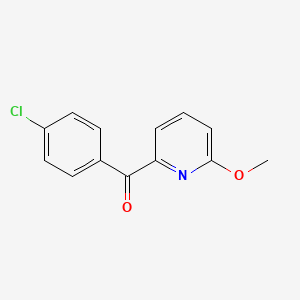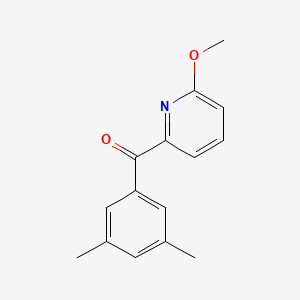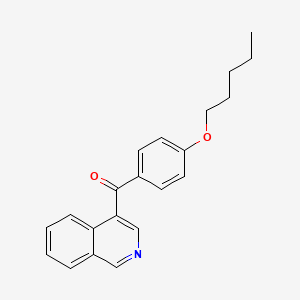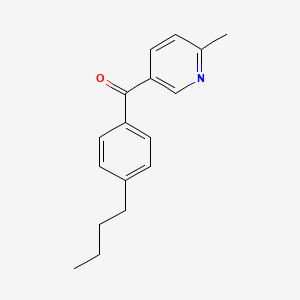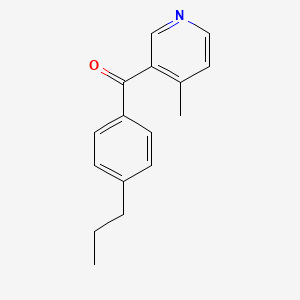
4-Methyl-3-(4-propylbenzoyl)pyridine
Overview
Description
4-Methyl-3-(4-propylbenzoyl)pyridine, also known as MPBP, is a novel benzoylpyridine analog. It has a molecular formula of C16H17NO and a molecular weight of 239.31 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Methyl-3-(4-propylbenzoyl)pyridine consists of a pyridine ring with a methyl group at the 4th position and a propylbenzoyl group at the 3rd position .Scientific Research Applications
Catalysis
4-Methyl-3-(4-propylbenzoyl)pyridine and related compounds have been investigated for their catalytic applications. For example, Hahn et al. (2005) synthesized palladium pincer complexes using related benzimidazolium salts, which were tested as catalysts in Heck-type coupling reactions of different aryl halides with styrene (Hahn et al., 2005).
Organic Synthesis
These compounds also play a role in organic synthesis. Pan et al. (2010) described the use of imidazo[1,5-a]pyridine carbenes in a three-component reaction to produce various substituted furans (Pan et al., 2010). Additionally, Nikpassand et al. (2010) achieved the synthesis of fused polycyclic pyridines under ultrasound irradiation (Nikpassand et al., 2010).
Luminescent Materials
Li et al. (2012) studied rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes for their blue-green luminescent properties (Li et al., 2012).
Polymer Science
In polymer science, Wang et al. (2006) synthesized novel polyimides derived from a pyridine-containing aromatic dianhydride, demonstrating the versatility of pyridine derivatives in creating advanced materials (Wang et al., 2006).
Liquid Crystal Research
Research into liquid crystals has also incorporated pyridine derivatives. Naoum et al. (2011) studied new pyridine-based liquid crystals for their mesophase behavior (Naoum et al., 2011).
Anticancer Research
In the field of medicinal chemistry, Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules with potential anticancer properties (Ivasechko et al., 2022).
Corrosion Inhibition
Dandia et al. (2013) synthesized pyrazolopyridine derivatives, including structures similar to 4-Methyl-3-(4-propylbenzoyl)pyridine, as potential corrosion inhibitors for mild steel in acidic environments (Dandia et al., 2013).
properties
IUPAC Name |
(4-methylpyridin-3-yl)-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-3-4-13-5-7-14(8-6-13)16(18)15-11-17-10-9-12(15)2/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZYOJHDFREHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(4-propylbenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



